![molecular formula C27H23N3OS B2759538 2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 887215-67-0](/img/structure/B2759538.png)
2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been achieved through various methods. For instance, the mono and dialkylation of pyridazino [4,5- b ]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K 2 CO 3 /acetone or KOH/DMSO .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a total of 65 bonds, including 39 non-H bonds, 25 multiple bonds, 6 rotatable bonds, 3 double bonds, and 22 aromatic bonds. The molecule also features 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings .Scientific Research Applications
- DMF is a promising biofuel due to its high energy density and compatibility with existing infrastructure. Researchers have explored the catalytic synthesis of DMF from 5-hydroxymethylfurfural (HMF) using Co/N–C catalysts. These catalysts exhibit selective hydrogenation of HMF to DMF, achieving impressive conversion rates and selectivity . The high dispersion of Co nanoparticles within the N–C backbone contributes to this excellent catalytic activity.
- 2,5-DHMF is a valuable intermediate for green chemistry applications. A study demonstrated high yields of 2,5-DHMF (~99.1%) and 2,5-DMF (~91.8%) using a Cu/Zn catalyst. Well-dispersed metal sites, tailored by mineral precursors, and optimized reaction conditions played a crucial role in achieving these yields .
- 2,5-HDO is a key intermediate in the cooperative catalysis of Pt/C and solid acid Amberlite®IR-120H. Under milder conditions, 2,5-HD can be converted into 2,5-DMTHF with a yield of up to 99%. This cooperative effect between Pt/C and the solid acid resin enhances the overall reaction efficiency .
Biofuel Production: 2,5-Dimethylfuran (DMF)
Green Chemistry: 2,5-Dihydroxymethylfuran (2,5-DHMF)
Fine Chemical Synthesis: 2,5-Hexanediol (2,5-HDO)
Mechanism of Action
While the exact mechanism of action for this specific compound is not known, similar compounds have shown promising, potent, and significant cytotoxic activity against the MCF-7 cell line. This activity was determined through the up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic and PI3K/AKT/mTOR genes .
Future Directions
properties
IUPAC Name |
3-(2,5-dimethylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-14-15-19(2)23(17-18)30-26(31)25-24(21-12-6-7-13-22(21)28-25)29-27(30)32-16-8-11-20-9-4-3-5-10-20/h3-15,17,28H,16H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMMVUQRIDGFW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC/C=C/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}acetate](/img/structure/B2759455.png)
![(Z)-2-Cyano-N-(3-methoxyphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2759460.png)


![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2759463.png)
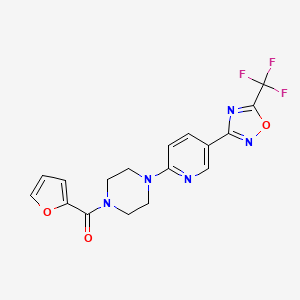
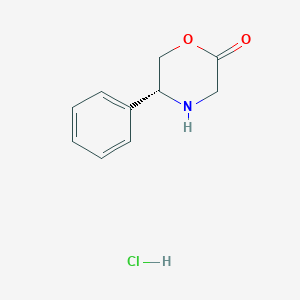
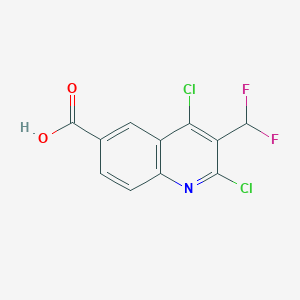
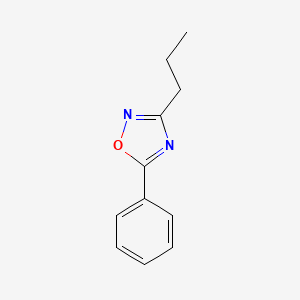
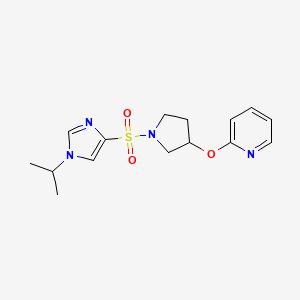
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B2759471.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2759472.png)
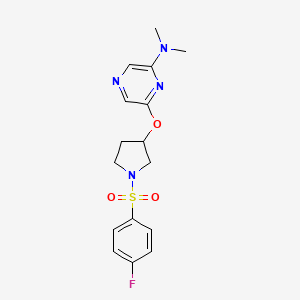
![N-(1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}piperidin-4-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2759477.png)